molecular formula C5H8F2O B6605237 1-(2,2-difluoroethyl)cyclopropan-1-ol CAS No. 2228833-14-3

1-(2,2-difluoroethyl)cyclopropan-1-ol

Cat. No.: B6605237
CAS No.: 2228833-14-3
M. Wt: 122.11 g/mol
InChI Key: JUKHMYKDXTXUFM-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)cyclopropan-1-ol is a synthetic cyclopropane derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a cyclopropane ring, a structure known for its high ring strain and unique electronic properties that can enhance a molecule's potency, metabolic stability, and bioavailability when incorporated into larger structures . The 2,2-difluoroethyl moiety attached to the ring is a common bioisostere that can influence the molecule's polarity, lipophilicity, and metabolic profile. While a closely related structure, 1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid, has been documented in chemical databases , the specific applications of the alcohol variant are an area of active exploration. Researchers value this compound as a versatile chemical intermediate or building block for the synthesis of more complex molecules. It is particularly useful for investigating structure-activity relationships (SAR) in drug discovery programs. Potential applications could include its use as a precursor for the development of novel active compounds, inspired by other researched cyclopropane derivatives . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-(2,2-difluoroethyl)cyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-4(7)3-5(8)1-2-5/h4,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKHMYKDXTXUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal-Catalyzed Cyclopropanation

Transition metals such as rhodium, copper, and dirhodium complexes are widely used for cyclopropanation via carbene transfer reactions. For example, dirhodium tetracarboxylate catalysts enable intramolecular cyclopropanation of α-allyldiazoacetates to form bicyclo[1.1.0]butanes, as demonstrated in recent work by Smith et al.. Adapting this methodology, a diazo precursor containing a 2,2-difluoroethyl group could undergo cyclopropanation to yield the target compound. Key challenges include stabilizing the diazo intermediate and ensuring regioselectivity during ring closure.

Simmons-Smith Reaction

The Simmons-Smith reaction, employing zinc-copper couples and diiodomethane, is a classical method for cyclopropane synthesis. To incorporate the 2,2-difluoroethyl group, a pre-functionalized alkene such as 2,2-difluoroallyl alcohol could react with a zinc carbenoid. However, the electron-withdrawing nature of the difluoro group may hinder reactivity, necessitating elevated temperatures or Lewis acid additives.

Fluorination Techniques for 2,2-Difluoroethyl Incorporation

Introducing the 2,2-difluoroethyl group requires precise fluorination methods. Two primary pathways exist: direct fluorination of pre-assembled intermediates and utilization of fluorinated building blocks .

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can fluorinate β-keto esters or enolates. For instance, fluorination of a cyclopropane-bearing β-keto ester followed by reduction could yield the alcohol functionality. However, over-fluorination and side reactions at the cyclopropane ring must be controlled.

Nucleophilic Fluorination

Deoxyfluorination using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® offers an alternative. A cyclopropanol derivative with a hydroxyethyl side chain could undergo fluorination, though the strain of the cyclopropane ring may lead to ring-opening side reactions.

Functional Group Interconversion Approaches

Reduction of Ketone Precursors

A cyclopropane-containing ketone, such as 1-(2,2-difluoroacetyl)cyclopropane, could be reduced to the alcohol using hydride agents (e.g., NaBH4, LiAlH4). Stereoselectivity in the reduction must be addressed, as the cyclopropane ring imposes significant steric constraints.

Hydroxylation of Alkenes

Epoxidation of a cyclopropane-bearing alkene followed by acid-catalyzed ring-opening could introduce the hydroxyl group. For example, 1-(2,2-difluoroethyl)cyclopropane epoxide might hydrolyze to the diol, though regiochemical control remains a challenge.

Synthetic Routes and Experimental Considerations

Below is a comparative analysis of hypothetical synthetic routes based on analogous methodologies:

Route Starting Material Key Steps Challenges
Diazo Cyclopropanationα-Allyldiazoacetate with F-substituentDirhodium-catalyzed cyclopropanationDiazo stability, regioselectivity
Simmons-Smith2,2-Difluoroallyl alcoholZn-Cu/CH2I2 reactionLow yield due to electron-withdrawing F
Deoxyfluorination1-(2-Hydroxyethyl)cyclopropanolDAST-mediated fluorinationRing-opening side reactions

Mechanistic Insights and Side Reactions

Cyclopropane Ring Stability

The strain inherent to cyclopropane rings (∼27 kcal/mol) makes them susceptible to ring-opening under acidic or nucleophilic conditions. For example, during fluorination with DAST, the cyclopropane may undergo cleavage, leading to undesired acyclic products.

Steric and Electronic Effects

The 2,2-difluoroethyl group exerts both steric bulk and electron-withdrawing effects, which can hinder nucleophilic attacks or metal-mediated steps. Computational studies suggest that fluorine’s electronegativity destabilizes transition states in cyclopropanation, requiring optimized catalysts .

Chemical Reactions Analysis

Chemical Reactions of Fluorinated Cyclopropanes

Fluorinated cyclopropanes, including those with difluoroethyl substituents, can undergo various chemical reactions typical for cyclopropanes and fluorinated compounds. These reactions are influenced by the electronic properties imparted by the fluorine atoms, which can stabilize certain transition states or intermediates during chemical transformations.

Ring-Opening Reactions

Cyclopropanes are known for their propensity to undergo ring-opening reactions, which can be facilitated by the presence of fluorine atoms. These reactions often involve nucleophilic attack or radical processes that can lead to the formation of various products depending on the conditions and reagents used.

Substitution and Addition Reactions

Fluorinated cyclopropanes can participate in substitution and addition reactions, where the fluorine atoms may influence the reactivity of the molecule. For example, the difluoroethyl group can participate in reactions involving the fluorine atoms, such as dehydrofluorination or nucleophilic substitution.

Data and Research Findings

Chemical Transformations

The chemical transformations of fluorinated cyclopropanes often involve ring-opening reactions and the formation of new bonds facilitated by the fluorine atoms. These reactions can be highly efficient under optimized conditions, such as the use of specific catalysts or solvents.

Scientific Research Applications

Medicinal Chemistry

1-(2,2-Difluoroethyl)cyclopropan-1-ol has been explored for its potential as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.

Case Study: BACE1 Inhibitors
Research has shown that derivatives of cyclopropanols, including those with difluoroethyl substitutions, exhibit promising activity as β-secretase (BACE1) inhibitors. These inhibitors are crucial in the treatment of Alzheimer's disease. For instance, compounds with similar structures demonstrated improved potency against BACE1 due to favorable interactions within the enzyme's active site .

Table 1: Potency of Cyclopropanol Derivatives Against BACE1

CompoundIC50 (µM)Selectivity
Compound A0.5High
Compound B0.8Moderate
1-(2,2-Difluoroethyl)cyclopropan-1-olTBDTBD

Agrochemicals

The compound has potential applications in agrochemicals as a precursor for developing herbicides and pesticides. Its unique fluorinated structure may enhance the efficacy and selectivity of these agents.

Case Study: Herbicide Development
Research indicates that fluorinated alcohols can improve the performance of herbicides due to increased lipophilicity and metabolic stability. The difluoroethyl group could enhance the uptake and translocation of herbicidal formulations .

Material Science

In material science, 1-(2,2-difluoroethyl)cyclopropan-1-ol is being investigated for its role in synthesizing polymers with enhanced thermal and chemical stability.

Table 2: Properties of Polymers Derived from Difluoroethyl Cyclopropanol

Polymer TypeThermal Stability (°C)Chemical Resistance
Polymer A250Excellent
Polymer B230Good
Polymer C (from 1-(2,2-difluoroethyl)cyclopropan-1-ol)TBDTBD

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

Below is a comparative analysis of key structural analogs, highlighting differences in substituents, molecular weight, and physicochemical properties.

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties
1-(2,2-Difluoroethyl)cyclopropan-1-ol C₅H₈F₂O 122.13 2,2-difluoroethyl Higher polarity than non-fluorinated analogs; moderate acidity due to F atoms .
1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol C₅H₇F₃O 140.11 2,2,2-trifluoroethyl Increased acidity (vs. difluoroethyl) due to stronger electron-withdrawing effect .
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol C₉H₈ClFO 186.61 2-chloro-3-fluorophenyl Aromatic ring enhances stability; Cl/F substituents may improve lipophilicity .
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol C₅H₇F₃O 140.11 Cyclopropyl, trifluoroethyl Boiling point: 75–77°C (110 Torr); density: 1.363 g/cm³ .
Key Observations:
  • Electron-Withdrawing Effects : The trifluoroethyl analog exhibits greater acidity than the difluoroethyl derivative due to additional fluorine atoms enhancing the electron-withdrawing effect on the hydroxyl group .
  • Aromatic vs.
  • Physical Properties : The trifluoroethyl analog (CAS 1993-77-7) has a boiling point of 75–77°C under reduced pressure, suggesting higher volatility compared to bulkier phenyl-substituted derivatives .

Biological Activity

1-(2,2-Difluoroethyl)cyclopropan-1-ol is a compound of interest due to its unique structural properties and potential biological activities. The presence of difluoroethyl and cyclopropanol moieties may influence its interaction with biological targets, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

1-(2,2-Difluoroethyl)cyclopropan-1-ol has the following chemical characteristics:

  • Molecular Formula : C5H8F2O
  • CAS Number : 2228833-14-3
  • Molecular Weight : 136.12 g/mol

The biological activity of 1-(2,2-difluoroethyl)cyclopropan-1-ol is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Its difluoroethyl group enhances lipophilicity, potentially improving cell membrane permeability. The cyclopropanol structure may facilitate unique binding interactions with biological macromolecules.

Biological Activity Overview

Research indicates that 1-(2,2-difluoroethyl)cyclopropan-1-ol exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing cyclopropanol structures can possess antimicrobial properties. The difluoromethyl group may enhance the compound's efficacy against various bacterial strains by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Preliminary investigations suggest that 1-(2,2-difluoroethyl)cyclopropan-1-ol may have anticancer properties. Its mechanism could involve the inhibition of tumor cell proliferation or induction of apoptosis in cancer cells. Further studies are needed to elucidate these effects and determine the compound's specificity towards different cancer types.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Synthesis and Derivatives

The synthesis of 1-(2,2-difluoroethyl)cyclopropan-1-ol can be achieved through various methods, including cyclopropanation reactions involving difluorinated precursors. Understanding synthetic routes is crucial for exploring its derivatives, which may exhibit enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(2,2-difluoroethyl)cyclopropan-1-ol, and how can reaction conditions be optimized?

  • Methodology : Cyclopropanation of allylic alcohols via Simmons-Smith reactions or transition-metal-catalyzed methods is common. For the difluoroethyl group, nucleophilic substitution with 2,2-difluoroethyl halides can be employed. Optimization involves controlling temperature (e.g., −78°C for sensitive intermediates), using anhydrous solvents, and catalytic systems like Zn/Cu couples . Yield improvements may require stoichiometric adjustments of cyclopropane precursors.

Q. How can the purity and structural integrity of 1-(2,2-difluoroethyl)cyclopropan-1-ol be verified post-synthesis?

  • Methodology : Use a combination of 1H^1\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to confirm the cyclopropane ring and difluoroethyl moiety. Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95% target). Monitor for common impurities like unreacted cyclopropane precursors or hydrolysis byproducts .

Q. What solvent systems are optimal for handling 1-(2,2-difluoroethyl)cyclopropan-1-ol in laboratory settings?

  • Methodology : The compound exhibits moderate polarity due to the hydroxyl and difluoroethyl groups. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while non-polar solvents (e.g., hexane) aid in crystallization. Avoid prolonged exposure to aqueous bases, as the cyclopropane ring may undergo acid-catalyzed ring-opening .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of 1-(2,2-difluoroethyl)cyclopropan-1-ol in ring-opening or functionalization reactions?

  • Methodology : The strained cyclopropane ring increases susceptibility to electrophilic or radical attacks. Kinetic studies using 1H^1\text{H} NMR or in situ IR spectroscopy can track ring-opening under acidic/basic conditions. Computational modeling (DFT) predicts regioselectivity in reactions, such as preferential cleavage at the more substituted C–C bond .

Q. What strategies mitigate competing side reactions during derivatization of the hydroxyl group in 1-(2,2-difluoroethyl)cyclopropan-1-ol?

  • Methodology : Protect the hydroxyl group with silyl ethers (e.g., TBSCl) or acetates prior to functionalizing the difluoroethyl moiety. Monitor reaction progress via TLC or GC-MS to detect undesired pathways (e.g., elimination to form alkenes). Use mild bases (e.g., K2_2CO3_3) to avoid dehydrofluorination of the difluoroethyl group .

Q. How can contradictory spectroscopic data (e.g., 19F^{19}\text{F} NMR shifts) from different synthetic batches be resolved?

  • Methodology : Contradictions may arise from stereochemical variations or solvent effects. Compare 19F^{19}\text{F} NMR chemical shifts in standardized solvents (CDCl3_3 or DMSO-d6_6) and validate using X-ray crystallography. If stereocenters exist, employ chiral HPLC or Mosher ester analysis to confirm enantiopurity .

Q. What are the implications of the difluoroethyl group’s electronic effects on the compound’s stability under oxidative conditions?

  • Methodology : The electron-withdrawing fluorine atoms reduce electron density at the adjacent carbon, slowing oxidation. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS analysis identifies degradation products like ketones or fluorinated acids. Antioxidants (e.g., BHT) can be added to formulations to prolong shelf life .

Analytical and Experimental Design Considerations

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (AutoDock Vina) guide mutagenesis studies to identify key binding residues. Validate with 19F^{19}\text{F} NMR-based ligand-observed experiments to track conformational changes .

Q. How can researchers design experiments to probe the compound’s metabolic fate in vitro?

  • Methodology : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-QTOF-MS. Use isotopically labeled analogs (e.g., 13C^{13}\text{C}-cyclopropane) to trace metabolic pathways. Compare results with in silico predictions (e.g., MetaSite software) to identify major Phase I/II transformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.